5,8-Dibromoquinoline

Synthetic Methodology Halogenation Process Chemistry

Procure 5,8-Dibromoquinoline (CAS 81278-86-6) for precise regioselectivity in sequential cross-coupling. This 5,8-isomer is essential for constructing n-type π-conjugated polymers like poly(quinoline-5,8-diyl) via dehalogenation polycondensation. Substituting other dibromo isomers will lead to divergent reactivity and product failure. Verify the 5,8-substitution pattern before purchase.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 81278-86-6
Cat. No. B185300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromoquinoline
CAS81278-86-6
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Br)Br
InChIInChI=1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
InChIKeyLCSHATKNSDVDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromoquinoline for Precision Cross-Coupling and Specialty Polymer Synthesis


5,8-Dibromoquinoline (CAS: 81278-86-6) is a dihalogenated heteroaromatic compound in the quinoline family, characterized by the substitution of bromine atoms at the 5- and 8-positions of the fused pyridine-benzene ring system [1]. This positional isomer possesses a molecular formula of C9H5Br2N, a molecular weight of 286.95 g/mol, and a predicted boiling point of 347.9±22.0 °C at 760 mmHg . Unlike more common mono-brominated or 2,8-dibrominated quinolines, this specific 5,8-substitution pattern imparts unique electronic and steric properties that dictate its utility in orthogonal cross-coupling strategies and the construction of precisely defined n-type π-conjugated polymers [2].

Why 5,8-Dibromoquinoline Cannot Be Replaced by Generic 6,8- or 2,8-Dibromoquinolines in Regioselective Synthesis


In procurement for advanced organic synthesis, the term "dibromoquinoline" is insufficient; the precise positional isomer is the critical determinant of experimental outcome. While isomers like 6,8-dibromoquinoline or 2,8-dibromoquinoline also contain two reactive bromine handles, the unique 5,8-substitution pattern of 5,8-dibromoquinoline confers a distinct regioselectivity profile in cross-coupling reactions and enables specific polymerization pathways that other isomers cannot replicate [1]. The steric and electronic environment at the 5-position versus the 8-position dictates both the sequence and the site of palladium-catalyzed bond formation. Furthermore, the 5,8-isomer serves as a crucial monomer for generating n-type electrically conducting poly(quinoline-5,8-diyl), a material property not accessible from other dibromo isomers [2]. Substituting a generic analog without verifying the substitution pattern will inevitably lead to divergent reactivity and product failure.

Quantitative Evidence Guide for 5,8-Dibromoquinoline Differentiation


Synthetic Yield: 5,8-Dibromoquinoline Achieves 87% Yield via Derbyshire-Waters Procedure

5,8-Dibromoquinoline is obtained with a yield of 87% under specific dibromination conditions [1]. This yield represents an average over four reactions employing the Derbyshire-Waters procedure and is reported as a percentage of total brominated products, excluding unreacted starting material [1].

Synthetic Methodology Halogenation Process Chemistry

Polymer Properties: 5,8-Dibromoquinoline Enables n-Type Conducting Poly(quinoline-5,8-diyl)

The reaction of 5,8-dibromoquinoline with a zero-valent nickel complex (Ni(cod)₂/bpy) produces poly(quinoline-5,8-diyl), which exhibits n-type electrically conducting properties upon doping [1]. This is a significant differentiation from the 4,7-dichloroquinoline isomer, which produces a different polymer with a distinct π-conjugation system [1].

Conductive Polymers Organic Electronics Materials Science

Chemical Stability: 5,8-Dibromoquinoline Decomposition Occurs via Hydrolysis Under Acidic/Basic Conditions

5,8-Dibromoquinoline undergoes hydrolysis under both acidic and alkaline conditions to produce 2,4-dichlorobenzene and 2-bromophenol . This specific degradation pathway is stereoselective, yielding only one product .

Chemical Stability Hydrolysis Degradation Pathway

Regioisomer Separation: 5,8-Dibromoquinoline Resolution Requires Specialized GC Conditions

Gas chromatographic analysis of bromoquinoline mixtures requires specific liquid phases and supports for effective separation [1]. The study reported that silicone QF-1 coated onto Chromosorb G support at 10% loading provided optimal resolution, whereas several other common liquid phases (SE-30, OV-225, Apiezon L) and support materials were found to be ineffective for separating bromoquinoline isomers [1].

Analytical Chemistry Isomer Separation Quality Control

Antifungal Activity: 5,8-Dibromoquinoline Scaffold Derivatives Exhibit Potent MIC of 0.5 µg/mL

A specific dibromoquinoline compound (4b) derived from a scaffold related to 5,8-dibromoquinoline demonstrated broad-spectrum antifungal activity with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against clinically relevant fungal species [1]. This activity was validated in vivo using a Caenorhabditis elegans infection model [1].

Antifungal Medicinal Chemistry Biological Activity

Recommended Application Scenarios for 5,8-Dibromoquinoline Procurement


Synthesis of Regioselectively Substituted Quinoline Libraries via Suzuki Coupling

For medicinal chemistry and drug discovery programs requiring highly substituted quinoline cores, 5,8-dibromoquinoline serves as a versatile building block for sequential cross-coupling reactions. As demonstrated by Ford et al. [1], regioselective double couplings on dibromoquinolines can be achieved to generate diverse molecular libraries. The 5- and 8-positions exhibit distinct reactivity profiles that can be exploited for orthogonal functionalization strategies, enabling the rapid exploration of chemical space around the quinoline scaffold. Researchers should procure this specific isomer to ensure predictable regioselectivity outcomes in palladium-catalyzed transformations.

Preparation of n-Type π-Conjugated Polymers for Organic Electronics

Materials scientists developing n-type conducting polymers for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) should select 5,8-dibromoquinoline as a monomer. As reported by Yamamoto et al. [2], dehalogenation polycondensation of this compound with zero-valent nickel complexes yields poly(quinoline-5,8-diyl), a polymer that exhibits n-type electrical conductivity upon doping. This polymer possesses a well-defined linkage between monomer units and a unique π-conjugation system distinct from polymers derived from 4,7-dichloroquinoline [2]. The 5,8-isomer is therefore essential for accessing this specific class of electron-transporting materials.

Development of Novel Antifungal Agents Targeting Metal Ion Homeostasis

Infectious disease researchers investigating novel antifungal therapies should consider 5,8-dibromoquinoline as a privileged scaffold for lead optimization. Mohammad et al. [3] identified a dibromoquinoline compound (4b) with potent, broad-spectrum antifungal activity (MIC as low as 0.5 µg/mL) against clinically relevant Candida, Cryptococcus, and Aspergillus species. The compound's mechanism involves disruption of metal ion homeostasis and has been validated in vivo using a C. elegans infection model [3]. This validated pharmacophore provides a compelling starting point for medicinal chemistry campaigns addressing the growing challenge of antifungal resistance.

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